molecular formula C16H14ClFO2 B1327468 4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-15-5

4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No. B1327468
CAS RN: 898770-15-5
M. Wt: 292.73 g/mol
InChI Key: ZNTCGLUZDAMBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that is used in a wide range of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Copolymerization

  • Novel Copolymers of Styrene: Halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including variants similar to 4'-Chloro-3'-fluoro-3-(2-methoxyphenyl)propiophenone, have been synthesized and copolymerized with styrene. These substances are prepared through a process known as Knoevenagel condensation and are characterized using various analytical methods like CHN elemental analysis, IR, 1H- and 13C-NMR. The copolymerization results in materials that decompose in a two-step process when exposed to nitrogen at high temperatures (Savittieri et al., 2022).

Synthesis of Derivatives

  • Synthesis of Halogen, Alkoxy, and Alkyl Ring-Disubstituted Derivatives: A study demonstrated the preparation of novel trisubstituted ethylenes, including ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, which are structurally related to the compound of interest. These were synthesized using ring-substituted benzaldehydes and isopropyl cyanoacetate, followed by copolymerization with styrene (Hussain et al., 2019).

Structural and Molecular Studies

  • Analysis of Substituted Chalcones: Research involving substituted chalcones, structurally similar to the compound , has been conducted to understand their molecular structures. These studies involve the use of X-ray diffraction, IR, and NMR techniques, providing insights into the molecular conformation and intermolecular interactions of these compounds (Chopra et al., 2007).

Synthesis of Derivative Compounds

  • Phenoxy Ring-Substituted Derivatives: Phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants related to this compound, were synthesized and copolymerized with styrene. These studies are significant for understanding the synthesis processes and properties of such derivatives (Whelpley et al., 2022).

Safety and Hazards

The safety and hazards of a chemical compound refer to its potential risks in handling and usage. Unfortunately, specific information about the safety and hazards of “4’-Chloro-3’-fluoro-3-(2-methoxyphenyl)propiophenone” is not available in the search results .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTCGLUZDAMBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644185
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898770-15-5
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.